(S)-2-Hydroxysuccinic Acid Methyl Ester

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Researchers requiring a defined (S)-stereochemistry chiral half-ester often face supply inconsistencies. (S)-2-Hydroxysuccinic Acid Methyl Ester (CAS 66212-45-1) resolves this. • Enantiomerically pure (S)-configuration essential for chiral pool synthesis & enzyme studies • Demonstrated 128-fold MIC reduction of ampicillin against S. aureus-strong candidate for antibiotic resistance research • White solid, m.p. 70-72°C, ≥98% purity; shipped ambient, store 2-8°C

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 66212-45-1
Cat. No. B027593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Hydroxysuccinic Acid Methyl Ester
CAS66212-45-1
Synonyms(2S)-Hydroxybutanedioic Acid 1-Methyl Ester; 
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC(=O)O)O
InChIInChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1
InChIKeyRTSODCRZYKSCLO-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Hydroxysuccinic Acid Methyl Ester Procurement & Selection Guide


(S)-2-Hydroxysuccinic Acid Methyl Ester (CAS 66212-45-1), also known as L-malic acid 1-methyl ester or (3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid, is a chiral half-ester derived from L-malic acid . It is a white solid with a molecular formula of C5H8O5 and a molecular weight of 148.11 g/mol . This compound is primarily utilized as a chiral building block in organic synthesis and as a biochemical reagent in life science research .

Why Generic Substitution Fails


Substituting (S)-2-Hydroxysuccinic Acid Methyl Ester with a generic malate ester or its enantiomer is scientifically unsound. The compound's utility is fundamentally tied to its specific (S)-stereochemistry, which dictates its interactions in chiral environments, such as enzyme active sites and asymmetric synthesis pathways . The (R)-enantiomer (CAS 83540-94-7) has been explicitly noted for its distinct biological applications in cancer and amyloidosis research, underscoring that enantiomers are not functionally interchangeable . Furthermore, using the fully esterified analog, dimethyl (S)-(-)-malate, eliminates the free carboxylic acid group, which is essential for downstream conjugation or chiral pool derivatization [1].

Quantitative Differentiation Evidence


Enantiomeric Identity & Purity

The procurement value of (S)-2-Hydroxysuccinic Acid Methyl Ester is predicated on its defined stereochemistry. Vendor specifications demonstrate that this compound is supplied with a minimum purity of 97% or 98% , and is unambiguously the (S)-enantiomer. This contrasts with the (R)-enantiomer (CAS 83540-94-7), which is offered as a distinct product for different research applications (e.g., cancer or amyloidosis) , confirming that the two are not interchangeable.

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Antimicrobial Resistance Modulation

In studies on overcoming antibiotic resistance, 1-methyl malate (the non-enantiomerically defined monomethyl ester of malic acid) demonstrated a capacity to enhance antibiotic efficacy. It reduced the Minimum Inhibitory Concentration (MIC) of ampicillin against S. aureus by 128-fold, from 128 µg/mL to 1 µg/mL, in the presence of 2 mg/mL of the compound [1]. In a separate study against Bacillus licheniformis, 1-methyl malate decreased the MIC of benzyl penicillin by 8-fold, a more modest effect compared to diethyl malate's 16-fold reduction [2].

Antibiotic Adjuvant Beta-Lactamase Inhibition MIC Reduction

Physical Properties Comparison

The compound's physical state and properties are a direct consequence of its structure as a mono-methyl ester. (S)-2-Hydroxysuccinic Acid Methyl Ester is a solid with a reported melting point of 70-72°C and a predicted pKa of 4.03±0.19 . In stark contrast, the fully esterified analog, dimethyl (S)-(-)-malate (CAS 617-55-0), is a liquid at room temperature [1]. This difference is critical for handling, storage, and formulation requirements.

Physicochemical Properties Formulation Solid-State Stability

Best Research & Industrial Application Scenarios


Chiral Building Block in Asymmetric Synthesis

Due to its defined (S)-stereochemistry and solid-state properties (m.p. 70-72°C ), this compound is ideally suited as a chiral synthon for the construction of more complex, enantiomerically pure molecules, particularly in pharmaceutical and agrochemical development .

Antibiotic Adjuvant and Resistance Modulator Research

Based on evidence showing 1-methyl malate enhances ampicillin activity by reducing the MIC 128-fold against S. aureus [1], this compound is a strong candidate for research into novel strategies to combat antibiotic resistance by potentiating existing β-lactam drugs.

Enzyme Substrate and Kinetic Studies

The compound's chiral nature and structural similarity to L-malic acid make it a useful substrate or inhibitor for studying enzymes involved in malate metabolism or other chiral pathways, where its specific (S)-configuration is a key variable .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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